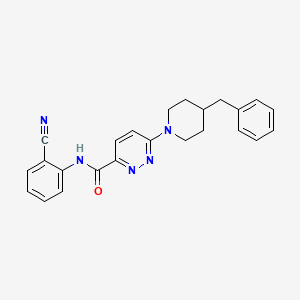
6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide" is a chemical entity that has attracted interest due to its potential pharmaceutical applications. While specific studies directly addressing this compound were not identified, research on related pyridazine derivatives provides insight into the chemical's relevance in medicinal chemistry, particularly as acetylcholinesterase inhibitors and in the development of anticonvulsant, antibacterial, and anticancer agents.
Synthesis Analysis
The synthesis of related pyridazine derivatives involves strategic structural modifications to enhance biological activity. For instance, modifications at the pyridazine ring, such as the introduction of a lipophilic environment or substitution at the phenyl group, can significantly affect acetylcholinesterase inhibitory activity and selectivity (Contreras et al., 2001). Water-mediated synthesis methods have been employed for related compounds, emphasizing the versatility and adaptability of the synthesis approaches for pyridazine derivatives (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives, including steric and electronic features, plays a crucial role in determining their biological activity. Quantum and chemical calculations, alongside X-ray diffraction analysis, provide insights into the reactivity and interaction potential of these molecules with biological targets (Ukrainets et al., 2019).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including acylation and substitution, which are critical for enhancing their pharmacological properties. The reactivity towards different aminopyridines and the impact of the sulfo group on acylation reactions are notable examples of how chemical properties can be fine-tuned for desired outcomes (Ukrainets et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, optical transmittance, and refractive indices, are essential for the practical application of pyridazine derivatives. For example, polyamides derived from pyridazine-containing monomers have demonstrated good optical properties and thermal stability, indicating the material science potential of these compounds (Zhang et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, underpin the therapeutic potential of pyridazine derivatives. Their ability to act as inhibitors for various biological targets, such as acetylcholinesterase and tubulin polymerization, highlights their versatility in drug development (Contreras et al., 2001); (Jayarajan et al., 2019).
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
- Design and Synthesis for Acetylcholinesterase Inhibition : Research by Contreras et al. (2001) and Contreras et al. (1999) focused on the design, synthesis, and structure-activity relationships of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, including compounds structurally related to 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide. These compounds were found to be effective acetylcholinesterase inhibitors, providing insights into potential treatments for diseases like Alzheimer's (Contreras et al., 2001) (Contreras et al., 1999).
Antiviral Activity
- Synthesis and Evaluation as HIV Inhibitors : Heinisch et al. (1996) synthesized a series of compounds, including derivatives of pyridazine, to evaluate their potential as HIV-1 reverse transcriptase inhibitors. This study highlights the use of pyridazine derivatives, similar to the compound , in developing antiviral therapies (Heinisch et al., 1996).
Anticonvulsant Properties
- Evaluation in Animal Models of Epilepsy : A study by Hallot et al. (1986) on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, which share structural features with the compound , demonstrated significant anticonvulsant activity in various animal models. This research points to the potential application of such compounds in epilepsy treatment (Hallot et al., 1986).
Cancer Research and Imaging
- Positron Emission Tomography Imaging in Cancer : Silvers et al. (2016) explored the design, synthesis, and evaluation of pyridazine-3-carboxamide derivatives for imaging stearoyl-CoA desaturase-1 in cancer cells using positron emission tomography. This study demonstrates the application of pyridazine derivatives in advanced imaging techniques for cancer research (Silvers et al., 2016).
Dyes and Textiles
- Application in Dyeing Polyester Fibers : Khalifa et al. (2015) conducted research on synthesizing novel heterocyclic aryl monoazo organic compounds, including pyridazine derivatives, for use as disperse dyes in polyester fibers. This study indicates the utility of pyridazine compounds in textile applications (Khalifa et al., 2015).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Research by Chetouani et al. (2003) and Mashuga et al. (2017) investigated the use of pyridazine derivatives as corrosion inhibitors for iron in hydrochloric acid solutions. These studies highlight the potential of such compounds in industrial applications, particularly in corrosion prevention (Chetouani et al., 2003) (Mashuga et al., 2017).
Propiedades
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-20-8-4-5-9-21(20)26-24(30)22-10-11-23(28-27-22)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,19H,12-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVLDVSIPFZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2493257.png)


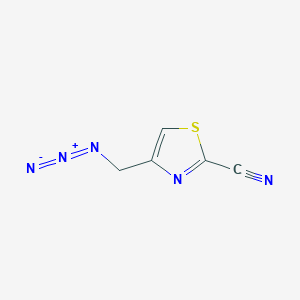
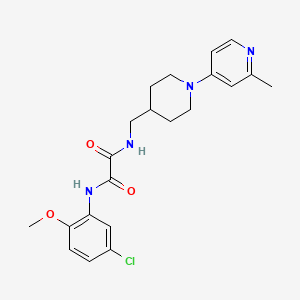
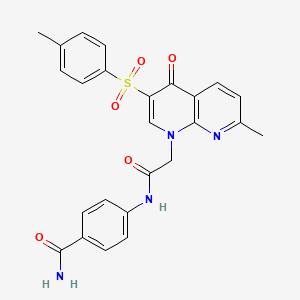
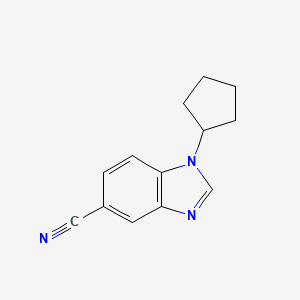

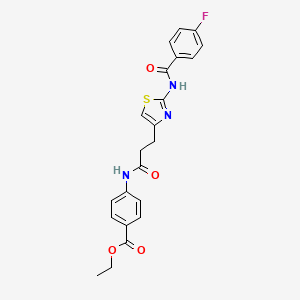
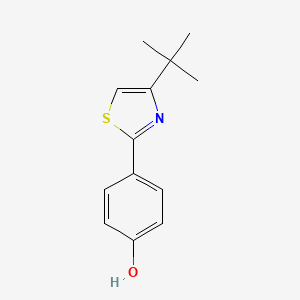
![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2493274.png)
![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
